5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by:
- A chloro substituent at position 5 of the pyrazole ring.
- A 3-(trifluoromethyl)phenyl group at position 1.
- A carbaldehyde functional group at position 3.
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carbaldehyde moiety offers reactivity for further derivatization . Structural confirmation of such compounds often relies on X-ray crystallography and software like SHELXL .
Properties
Molecular Formula |
C11H6ClF3N2O |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-7(6-18)5-16-17(10)9-3-1-2-8(4-9)11(13,14)15/h1-6H |
InChI Key |
IFXCEOVCHCGNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthetic route begins with the commercially available or previously synthesized 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol. This compound contains the pyrazole core substituted with the trifluoromethylphenyl group at the N-1 position and a hydroxy group at the 5-position.
Vilsmeier–Haack Formylation and Chlorination
The key transformation involves treatment of the pyrazol-5-ol with a Vilsmeier reagent generated in situ by mixing phosphorus oxychloride with N,N-dimethylformamide at low temperature (0–5 °C). The reaction proceeds as follows:
- Phosphorus oxychloride (POCl3) is added dropwise into N,N-dimethylformamide (DMF) at 0–5 °C to form the Vilsmeier reagent.
- The pyrazol-5-ol is then added portionwise to this mixture.
- The reaction mixture is heated to approximately 120 °C and maintained for about 1 hour to facilitate the formylation at the 4-position and simultaneous replacement of the hydroxy group at the 5-position with chlorine.
- Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.
- The solid is filtered and dried to yield this compound as a light yellow solid with high yield (typically around 85%) and melting point near 136–137 °C.
This method leverages the electron-withdrawing effect of the formyl group to activate the adjacent chloro substitution on the pyrazole ring, facilitating the chlorination step despite the general lower reactivity of chloro substituents compared to bromo or iodo analogs.
Purification
The crude product is purified by standard techniques such as recrystallization or column chromatography on silica gel using suitable eluents (e.g., ethyl acetate/light petroleum mixtures) to afford the pure aldehyde compound.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Reagents | POCl3, DMF | POCl3 added dropwise to DMF at 0–5 °C |
| Temperature | Initial 0–5 °C, then heated to 120 °C | Heating for 1 hour for completion |
| Work-up | Quenching with crushed ice | Precipitates product |
| Yield | ~85% | High yield, light yellow solid |
| Purification | Filtration, drying, chromatography | Silica gel column, EtOAc/petroleum mix |
Supporting Research Outcomes and Analytical Data
Yield and Purity : The described procedure consistently yields the target compound in approximately 85% isolated yield with high purity, confirmed by melting point and chromatographic behavior.
Spectroscopic Characterization :
- [^1H NMR](pplx://action/followup) shows characteristic aldehyde proton signals around 10 ppm and aromatic signals corresponding to the trifluoromethylphenyl substituent.
- [^13C NMR](pplx://action/followup) confirms the aldehyde carbon and pyrazole carbons.
- Mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula incorporating chlorine and trifluoromethyl groups.
Reactivity : The activated chloro substituent at the 5-position allows for further functionalization via cross-coupling reactions such as Sonogashira coupling to build more complex heterocyclic systems.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product Yield | Key Notes |
|---|---|---|---|
| Formylation + Chlorination | POCl3 + DMF, 0–5 °C then 120 °C, 1 h | ~85% | One-pot Vilsmeier reaction with chlorination |
| Work-up | Ice quench, filtration, drying | — | Precipitates product as solid |
| Purification | Silica gel chromatography (EtOAc/petroleum) | — | Affords pure this compound |
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Pyrazole derivatives have shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials with specific properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Pyrazole derivatives vary significantly based on substituents at positions 1, 3, 4, and 4. Below is a comparison with structurally similar compounds:
Table 1: Substituent Variations in Pyrazole-4-Carbaldehyde Derivatives
Key Observations:
- Position 1 : The 3-(trifluoromethyl)phenyl group in the target compound provides steric bulk and electron-withdrawing effects compared to simpler groups like methyl or phenyl .
- Position 5: Chloro substituents are common, but derivatives with phenoxy or aryl groups (e.g., 4-chlorophenyl) exhibit altered electronic and steric profiles .
- Position 3 : Trifluoromethyl groups enhance bioactivity and stability compared to methyl or hydrogen .
Table 2: Reported Bioactivities of Selected Derivatives
SAR Insights:
- Trifluoromethyl Groups : Derivatives with -CF₃ at position 1 or 3 show enhanced antibacterial and antifungal activities due to increased lipophilicity and target binding .
- Chlorophenoxy vs. Chloro: Chlorophenoxy substituents at position 5 improve anti-inflammatory activity compared to simple chloro groups .
- Aryl vs. Alkyl Substituents : Aryl groups at position 1 (e.g., phenyl or 3-CF₃-phenyl) enhance metabolic stability and bioavailability .
Physical and Chemical Properties
- Solubility : The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
- Crystallinity: Derivatives like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde form stable crystals, confirmed via X-ray diffraction .
- Stability : The carbaldehyde group is reactive but stabilized by electron-withdrawing substituents like -CF₃ .
Biological Activity
5-Chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (CAS Number: 318288-78-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and a chloro substituent, which may contribute to its biological efficacy. This article reviews the current understanding of the biological activities associated with this compound, including its synthesis, mechanism of action, and therapeutic potential.
- Molecular Formula : C11H6ClF3N2O
- Molecular Weight : 288.65 g/mol
- IUPAC Name : this compound
- CAS Number : 318288-78-7
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:
- Lung Cancer
- Breast Cancer (e.g., MDA-MB-231 cell line)
- Colorectal Cancer
- Prostate Cancer
For instance, one study demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against breast cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the inhibition of specific kinases and pathways critical for tumor growth.
Anti-inflammatory Activity
In addition to antitumor effects, pyrazole derivatives have shown promise in anti-inflammatory applications. Compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that they could be beneficial in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are also noteworthy. Some studies have reported that these compounds can disrupt bacterial cell membranes, leading to cell lysis. For example, derivatives similar to this compound have shown effectiveness against various pathogenic bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing their efficacy include:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity.
- Positioning of Functional Groups : The location of chloro and aldehyde groups plays a significant role in determining the compound's interaction with biological targets.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that specific substitutions significantly enhanced cytotoxicity .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins involved in cancer progression .
- In Vivo Studies : Animal model studies have shown promising results for the use of these compounds in reducing tumor sizes and improving survival rates in treated subjects .
Q & A
Q. What synthetic routes are commonly employed to prepare 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde?
- Methodological Answer: The synthesis typically involves multi-step reactions. One approach (from a structurally similar compound) includes:
Halogenation and functionalization : Reacting a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride to introduce the CF₃ group .
Aldehyde introduction : Treating the intermediate with formaldehyde under alkaline conditions to install the aldehyde group at the 4-position .
Alternative methods involve Vilsmeier-Haack formylation, where a pyrazolone derivative reacts with POCl₃ and DMF to generate the aldehyde functionality .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, aromatic protons) .
- X-ray crystallography : Provides definitive spatial arrangement of the trifluoromethylphenyl group and aldehyde moiety (e.g., bond angles and torsional strain analysis) .
- FT-IR : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹) .
Q. What biological activities have been reported for this compound in preclinical studies?
- Methodological Answer:
- Enzyme inhibition : Demonstrated activity against cytochrome P450 isoforms (e.g., CYP3A4) due to electrophilic aldehyde interactions with heme iron .
- Antimicrobial potential : Structural analogs show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer screening : Pyrazole-aldehydes inhibit kinase pathways (e.g., EGFR) through covalent binding to cysteine residues .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)phenyl group influence electrophilicity at the aldehyde position?
- Methodological Answer: The CF₃ group is strongly electron-withdrawing (-I effect), increasing the aldehyde's electrophilicity. Computational studies (DFT) reveal:
- Reduced electron density : Löwdin charges at the aldehyde carbon increase by ~0.15 e compared to non-CF₃ analogs .
- Enhanced reactivity : Facilitates nucleophilic additions (e.g., hydrazine coupling for hydrazone formation) with 2–3× faster kinetics than methyl-substituted derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies often arise from assay conditions or impurities. Best practices include:
- Purity validation : HPLC-MS (>98% purity) to rule out byproduct interference .
- Dose-response standardization : IC₃₀ values should be normalized to cell viability controls (e.g., MTT assay) .
- Structural analogs : Compare activity across derivatives (e.g., 3-CF₃ vs. 3-CH₃) to isolate substituent effects .
Q. How does X-ray crystallography inform spatial arrangement and intermolecular interactions?
- Methodological Answer: Crystal structures (e.g., CCDC 863211) reveal:
- Planarity : The pyrazole ring and trifluoromethylphenyl group are nearly coplanar (dihedral angle: 5.2°) .
- Hydrogen bonding : Aldehyde oxygen forms weak C–H···O bonds (2.8 Å) with adjacent molecules, influencing crystal packing .
- Steric effects : The CF₃ group creates torsional strain (~8° deviation from ideal geometry), affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
